[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzoate ester linked to a silyl-protected oxolane ring. The presence of the tert-butyl(diphenyl)silyl group provides stability and protection to the molecule, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the preparation of the oxolane ring, followed by the introduction of the silyl protecting group. The final step involves esterification with benzoic acid or its derivatives under controlled conditions to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions, such as temperature, solvent choice, and catalyst selection, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can target the ester or oxolane functionalities, leading to alcohols or diols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or silyl-protected sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or carboxylic acids, while reduction can produce alcohols or diols.
Scientific Research Applications
[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s stability and reactivity make it useful in the development of biochemical probes and drug candidates.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate involves its interaction with molecular targets through its functional groups. The silyl protecting group provides stability, allowing the compound to participate in selective reactions. The ester and oxolane functionalities can interact with enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- [(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] acetate
- [(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] propionate
Uniqueness
[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl(diphenyl)silyl group provides enhanced stability and protection, making it distinct from other similar compounds. This uniqueness allows for selective reactions and applications in various fields of research.
Properties
Molecular Formula |
C27H28O5Si |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
[(3R,4S)-4-[tert-butyl(diphenyl)silyl]oxy-2-oxooxolan-3-yl] benzoate |
InChI |
InChI=1S/C27H28O5Si/c1-27(2,3)33(21-15-9-5-10-16-21,22-17-11-6-12-18-22)32-23-19-30-26(29)24(23)31-25(28)20-13-7-4-8-14-20/h4-18,23-24H,19H2,1-3H3/t23-,24+/m0/s1 |
InChI Key |
GUODUPSDXSKDBC-BJKOFHAPSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3COC(=O)[C@@H]3OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3COC(=O)C3OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.